molecular formula C20H24F3N5O2 B2894829 2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1797957-63-1

2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2894829
CAS No.: 1797957-63-1
M. Wt: 423.44
InChI Key: XAIAPYYEYXMQKT-UHFFFAOYSA-N
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Description

This compound is a triazole-piperidine-acetamide derivative characterized by a cyclopropyl-substituted 1,2,4-triazolone core linked to a piperidine ring and an N-(2-trifluoromethylphenyl)acetamide moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopropyl group may influence conformational flexibility and receptor binding .

Properties

IUPAC Name

2-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F3N5O2/c1-26-19(30)28(14-6-7-14)18(25-26)13-8-10-27(11-9-13)12-17(29)24-16-5-3-2-4-15(16)20(21,22)23/h2-5,13-14H,6-12H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIAPYYEYXMQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)CC(=O)NC3=CC=CC=C3C(F)(F)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution or other suitable reactions.

    Introduction of the Trifluoromethylphenyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or piperidine rings.

    Reduction: Reduction reactions could target the triazole ring or other functional groups.

    Substitution: Various substitution reactions could occur, especially involving the trifluoromethylphenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the triazole ring, piperidine linkage, and acetamide aromatic group. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Key Substituents/Modifications Molecular Formula Molecular Weight Reported Activity/Application Reference
Target Compound : 2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide Cyclopropyl (triazole), trifluoromethylphenyl (acetamide) C₂₂H₂₆F₃N₅O₂ 473.47 Not explicitly reported -
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide Phenyl (triazole), chloro-trifluoromethylphenyl (acetamide) C₂₄H₂₃ClF₃N₅O₂ 526.92 Not explicitly reported [6]
2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-(3-methoxyphenyl)acetamide Oxadiazole (replacing triazole), fluorophenyl (oxadiazole), methoxyphenyl (acetamide) C₂₂H₂₃FN₄O₃ 410.4 Not explicitly reported [7]
2-[(4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-hydroxyacetamide derivatives Furan (triazole), hydroxyacetamide C₉H₁₁N₅O₃S 269.28 Anti-exudative activity (10 mg/kg) [3]
Hydroxyacetamide derivatives (FP1-12) Varied phenyl/methyl substituents on imidazolone and triazole ~C₂₅H₂₄N₆O₃ ~480.5 Antiproliferative activity (IC₅₀ values) [5]

Key Observations:

Core Heterocycle Modifications: The target compound’s 1,2,4-triazolone core differs from the oxadiazole in , which may alter electron distribution and binding affinity.

Acetamide Substituents :

  • The 2-trifluoromethylphenyl group (target) offers enhanced lipophilicity and resistance to oxidative metabolism compared to the 3-methoxyphenyl group in or hydroxyacetamide in .
  • Chloro-trifluoromethylphenyl () introduces both electron-withdrawing (Cl, CF₃) and hydrophobic effects, which may improve target selectivity but increase toxicity risks.

Anti-exudative activity in furan-triazole derivatives () at 10 mg/kg highlights the therapeutic relevance of acetamide-triazole hybrids, though substituent-specific efficacy varies.

Synthetic Routes :

  • The target compound’s synthesis likely involves coupling a cyclopropyl-triazolone-piperidine intermediate with 2-(trifluoromethyl)phenyl isocyanate or bromide, analogous to methods in .
  • In contrast, oxadiazole-containing analogs () require cyclization of amidoximes, a less direct route compared to triazole formation .

Biological Activity

2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a triazole ring and a piperidine moiety, suggest diverse biological activities. This article explores the biological activity of this compound based on various studies and findings.

Structural Characteristics

The compound's molecular formula is C19H25N5O2C_{19}H_{25}N_{5}O_{2}, with a molecular weight of approximately 355.4 g/mol. The structural components contribute to its reactivity and biological potential.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Anticancer Activity

Studies have shown that triazole derivatives can exhibit significant anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • CaCo-2 (colon adenocarcinoma)

In a study evaluating 11 cancer cell lines, certain derivatives exhibited mean IC50 values around 92.4 µM, indicating moderate potency in inhibiting cancer cell proliferation .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research has indicated that triazole derivatives can be effective against various bacterial strains. For example:

Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliModerate
Salmonella typhiStrong

Inhibition assays revealed that certain derivatives showed activity against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of this compound as an inhibitor for various enzymes:

  • Acetylcholinesterase (AChE) : Important for neuropharmacological applications.
  • Urease : Associated with treating infections caused by urease-producing bacteria.

Several synthesized compounds demonstrated strong inhibitory activity against AChE and urease .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. This interaction modulates their activity, leading to physiological effects relevant to therapeutic applications .

Case Studies

Several studies have investigated the biological activity of triazole derivatives similar to the compound :

  • Cytotoxicity Study : A derivative was tested against various cancer cell lines, revealing significant cytotoxicity with an IC50 value of approximately 92.4 µM across multiple lines .
  • Antibacterial Screening : Compounds were screened using the agar disc-diffusion method against S. aureus and E. coli, showing varying degrees of effectiveness based on structural modifications .
  • Enzyme Inhibition Assay : A series of synthesized compounds were evaluated for their ability to inhibit AChE and urease, demonstrating strong activity in selected derivatives .

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what purification methods are critical?

The synthesis typically involves:

  • Cyclization reactions to form the 1,2,4-triazole core.
  • Coupling reactions (e.g., amide bond formation) between the piperidine and acetamide moieties.
  • Purification via column chromatography to isolate the target compound, often requiring optimized solvent systems (e.g., ethyl acetate/hexane gradients) . Key parameters include controlled temperature (60–100°C) and inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are used to confirm the compound’s structural integrity?

A combination of methods is employed:

TechniquePurposeKey Features Identified
¹H/¹³C NMR Confirm substituent positions (e.g., cyclopropyl, trifluoromethyl)Split peaks for methyl groups on triazole
IR Identify carbonyl (C=O) and amide (N–H) stretches~1650–1700 cm⁻¹ for C=O bonds
X-ray Resolve stereochemistry and crystal packingSHELXL refinement for bond angles/lengths
Mass Spec Verify molecular weight (e.g., [M+H]⁺ ion)High-resolution MS for isotopic patterns

Discrepancies in NMR data (e.g., unexpected splitting) may require X-ray validation .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

  • Catalyst selection : Zeolite (Y-H) or pyridine in coupling reactions improves reaction efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Reaction monitoring : Use TLC (Rf tracking) and in-situ IR to detect intermediate formation .
  • Temperature gradients : Stepwise heating (e.g., 80°C → 120°C) minimizes decomposition .

Q. How should researchers resolve contradictions in spectroscopic or crystallographic data?

  • Cross-validation : Compare NMR/IR data with computational predictions (DFT calculations) .
  • High-resolution X-ray : Refine SHELXL parameters (e.g., anisotropic displacement) to address disorder in piperidine or triazole rings .
  • Dynamic NMR : Resolve conformational flexibility (e.g., cyclopropyl ring puckering) at variable temperatures .

Q. What experimental designs are recommended for studying biological activity?

  • In vitro assays :
  • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (IC₅₀ determination) .
  • Receptor binding : Radioligand displacement assays (e.g., ³H-labeled competitors) for affinity measurements .
    • Structure-activity relationship (SAR) : Synthesize analogs with modified trifluoromethyl or cyclopropyl groups to assess pharmacophore contributions .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Molecular docking : Use crystal structure data (from SHELXL-refined X-ray) to model binding poses in target proteins (e.g., kinases) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
  • ADMET profiling : Predict bioavailability and toxicity via QSAR models (e.g., SwissADME) .

Notes for Methodological Rigor

  • Contradiction management : Always cross-reference synthetic yields with multiple characterization techniques (e.g., NMR + X-ray) to rule out impurities .
  • Biological assays : Include positive controls (e.g., known kinase inhibitors) and validate results across ≥3 independent replicates .
  • Data deposition : Submit crystallographic data to the Cambridge Structural Database (CSD) for peer validation .

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